The Discovery and Identification of 5-Hydroxylysine: A Technical Chronicle
The Discovery and Identification of 5-Hydroxylysine: A Technical Chronicle
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxylysine is a post-translationally modified amino acid that is a hallmark of collagen, the most abundant protein in mammals. Its discovery and the subsequent elucidation of its biosynthesis and function have been pivotal in understanding the biochemistry of connective tissues. This technical guide provides an in-depth history of the identification of 5-hydroxylysine, detailing the experimental protocols that were foundational to its discovery and the modern analytical techniques used for its characterization.
The Initial Discovery: A Serendipitous Finding in Gelatin Hydrolysates
The journey to identify 5-hydroxylysine began in 1921 with the work of Donald D. Van Slyke and Alma Hiller at the Rockefeller Institute for Medical Research.[1] While meticulously analyzing the amino acid composition of gelatin, a product of collagen hydrolysis, they encountered a persistent discrepancy. Their established methods for quantifying histidine yielded conflicting results, suggesting the presence of an unknown substance that interfered with the analysis.[1] This anomaly sparked a years-long investigation that culminated in the definitive identification of a new amino acid, 5-hydroxylysine, in 1938.
The foundational technique used by Van Slyke was his own nitrogen distribution method, a cornerstone of protein chemistry at the time. This method involved the differential analysis of nitrogen in various chemical forms within a protein hydrolysate.
Experimental Protocols: The Van Slyke Method
The Van Slyke method for amino acid analysis, which led to the discovery of 5-hydroxylysine, was a multi-step process for determining the distribution of nitrogen in a protein. Below is a detailed protocol reconstructed from the principles of his work.
Objective: To determine the nitrogen distribution in a protein hydrolysate to identify and quantify its amino acid components.
Protocol: Van Slyke's Nitrogen Distribution Analysis
-
Protein Hydrolysis:
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A known weight of purified protein (e.g., gelatin) is hydrolyzed by refluxing with 6 N hydrochloric acid (HCl) for 24 hours. This process breaks the peptide bonds, releasing individual amino acids.
-
-
Removal of Excess HCl:
-
The hydrolysate is repeatedly evaporated to dryness under vacuum to remove the excess HCl.
-
-
Nitrogen Distribution Analysis:
-
The dried hydrolysate is redissolved in water for the differential nitrogen analysis using the Van Slyke apparatus.
-
Total Nitrogen: Determined by the Kjeldahl method.
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Amide Nitrogen (from Asparagine and Glutamine): Determined by measuring the ammonia (B1221849) released upon gentle hydrolysis with weak alkali.
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Humin Nitrogen (from Tryptophan degradation): The acid-insoluble black precipitate formed during hydrolysis is separated and its nitrogen content is determined.
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Basic Amino Acid Nitrogen (Arginine, Histidine, Lysine):
-
The basic amino acids are precipitated from the hydrolysate using phosphotungstic acid.
-
The nitrogen content of the precipitate is determined.
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Arginine is quantified by measuring the urea (B33335) produced after treatment with arginase.
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Histidine was determined based on a colorimetric reaction, and it was the discrepancy in this step that hinted at an unknown compound.
-
-
Amino Nitrogen:
-
The primary amino groups of the amino acids are reacted with nitrous acid (HONO) in the Van Slyke apparatus.[2][3][4]
-
This reaction releases nitrogen gas (N₂), which is quantitatively measured.[2][3][4]
-
R-NH₂ + HONO → R-OH + H₂O + N₂
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The volume of N₂ produced is proportional to the amount of free amino nitrogen.
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-
The discrepancy observed by Van Slyke and Hiller arose from the fact that 5-hydroxylysine, being a basic amino acid, would co-precipitate with histidine, arginine, and lysine (B10760008). However, its chemical properties differed from histidine, leading to inconsistent results in the histidine-specific assays of the time.
Elucidating the Role and Biosynthesis of 5-Hydroxylysine
Following its discovery, research focused on the biological significance of 5-hydroxylysine. It was quickly established that this modified amino acid is almost exclusively found in collagen.[2] Later studies revealed its crucial role in the formation of stable intermolecular cross-links, which are essential for the tensile strength of collagen fibrils.[1] Furthermore, the hydroxyl group of 5-hydroxylysine serves as an attachment site for carbohydrate units (galactose and glucose-galactose), a process known as glycosylation.[2]
The biosynthesis of 5-hydroxylysine occurs as a post-translational modification, meaning that lysine is first incorporated into the procollagen (B1174764) polypeptide chain and then hydroxylated. This reaction is catalyzed by a family of enzymes called lysyl hydroxylases. These enzymes require Fe²⁺, α-ketoglutarate, and ascorbic acid (Vitamin C) as co-factors.
Signaling and Biosynthetic Pathway
The hydroxylation of lysine is a critical step in collagen maturation. This pathway is followed by glycosylation and subsequent cross-linking, which are essential for the final structure and function of collagen.
Quantitative Analysis of 5-Hydroxylysine Over the Decades
The methods for quantifying 5-hydroxylysine have evolved significantly since its discovery, moving from indirect chemical methods to highly sensitive and specific chromatographic and mass spectrometric techniques.
Early Quantitative Data
Early studies focused on determining the relative amounts of hydroxylysine in collagen from different tissues. A common method was to determine the molar ratio of hydroxyproline (B1673980) to hydroxylysine, which was found to be characteristic for different collagen types.[5][6]
| Tissue Source (Rat) | Lysine (residues/1000) | Hydroxylysine (residues/1000) | Total (Lys + Hyl) | Lys/Hyl Ratio | Reference |
| Skin | 26.5 | 4.5 | 31.0 | 5.9 | Piez & Likins, 1957 |
| Tail Tendon | 26.0 | 4.8 | 30.8 | 5.4 | Piez & Likins, 1957 |
| Bone | 20.6 | 10.1 | 30.7 | 2.0 | Piez & Likins, 1957 |
| Dentin | 13.9 | 15.1 | 29.0 | 0.9 | Piez & Likins, 1957 |
| Collagen Type | Molar Ratio (Hydroxyproline/Hydroxylysine) | Reference |
| Type I (Skin, Bone, Tendon) | High (e.g., ~17 in human skin) | Blumenkrantz & Asboe-Hansen, 1978 |
| Type II (Cartilage) | Low (e.g., ~4.5 in human cartilage) | Blumenkrantz & Asboe-Hansen, 1978 |
| Type III (Fetal Skin, Aorta) | High (e.g., ~19 in human aorta) | Blumenkrantz & Asboe-Hansen, 1978 |
| Type IV (Basement Membrane) | Low (e.g., ~1.5) | Blumenkrantz & Asboe-Hansen, 1978 |
Modern Analytical Techniques and Performance
Modern methods offer high sensitivity and specificity for the quantification of 5-hydroxylysine in various biological matrices.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| Gas Chromatography (GC) | 350 pmol/mL | - | Urine | Euli et al., 1999[7] |
| LC-MS/MS | 0.03–2.62 μg/mL | 0.10–7.93 μg/mL | Gelatin Hydrolysate | Authentication of gelatin sources, 2024[7] |
Modern Experimental Protocols for 5-Hydroxylysine Identification
The identification and quantification of 5-hydroxylysine in complex biological samples, such as tissues or recombinant proteins, now rely heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow: LC-MS/MS Identification of 5-Hydroxylysine
Protocol: LC-MS/MS Analysis of 5-Hydroxylysine in a Protein Sample
Objective: To identify the specific lysine residues that are hydroxylated in a purified protein sample.
1. Sample Preparation (In-Solution Digestion):
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Protein Solubilization and Denaturation: Solubilize the protein (e.g., 100 µg) in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
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Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) to a final concentration of 15 mM and incubate in the dark for 30 minutes to alkylate the free cysteine residues, preventing disulfide bond reformation.
-
Buffer Exchange/Dilution: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M, which is necessary for optimal enzyme activity.
-
Enzymatic Digestion: Add a protease, typically Trypsin Gold (Mass Spectrometry Grade), at a 1:50 enzyme-to-protein ratio (w/w).[8] Incubate overnight at 37°C.[8]
-
Digestion Quench and Cleanup: Stop the digestion by adding formic acid to a final concentration of 0.1%. Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents. Elute the peptides and dry them under vacuum.
2. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Liquid Chromatography (LC):
-
Inject the peptide sample onto a reverse-phase C18 column.
-
Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration (e.g., 2% to 40% acetonitrile in 0.1% formic acid over 60 minutes).
-
-
Mass Spectrometry (MS):
-
The eluting peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.
-
MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions (precursor ions).
-
Data-Dependent MS2 Scans (Tandem MS): The instrument software selects the most intense precursor ions from the MS1 scan for fragmentation (e.g., by collision-induced dissociation - CID). The m/z of the resulting fragment ions are measured in the MS2 scan. The key is to look for peptides with a mass shift of +16 Da, corresponding to the addition of an oxygen atom for hydroxylation.
-
3. Data Analysis:
-
The raw MS/MS data files are processed using a database search algorithm (e.g., Mascot, Sequest).
-
The experimental MS/MS spectra are compared against theoretical spectra generated from a protein sequence database.
-
The search parameters must include variable modifications for lysine hydroxylation (+15.9949 Da).
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The software identifies the peptide sequence and localizes the site of the hydroxylation based on the fragment ion masses.
Conclusion
The discovery of 5-hydroxylysine by Van Slyke and Hiller is a testament to the power of meticulous analytical chemistry. From its initial detection as an anomaly in gelatin hydrolysates to its current status as a key biomarker for collagen metabolism, the story of 5-hydroxylysine mirrors the evolution of bioanalytical science. The detailed protocols provided herein, from the historical Van Slyke method to modern LC-MS/MS workflows, offer a comprehensive resource for researchers and professionals in the fields of biochemistry, medicine, and drug development, enabling a deeper understanding and continued exploration of this critical post-translational modification.
References
- 1. The isolation of hydroxylysine picrate from a gelatin hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Slyke determination - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-Hydroxylysine Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. THE VAN SLYKE METHOD FOR THE DETERMINATION OF AMINO-ACID NITROGEN AS APPLIED TO THE STUDY OF BACTERIAL CULTURES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hctrsuok.com [hctrsuok.com]
- 8. chem-agilent.com [chem-agilent.com]
